molecular formula C16H18N2Na2O5S B1142613 5R,6R-Benzylpenicilloate Disodium Salt CAS No. 63448-72-6

5R,6R-Benzylpenicilloate Disodium Salt

Cat. No.: B1142613
CAS No.: 63448-72-6
M. Wt: 396.4 g/mol
InChI Key: BXBRUCXVRNXAHL-MDWLSFMKSA-L
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Description

5R,6R-Benzylpenicilloate Disodium Salt is a derivative of Benzyl Penicillinate Potassium Salt, an antibiotic substance produced by Penicillium species. This compound is known for its antibacterial properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5R,6R-Benzylpenicilloate Disodium Salt involves the reaction of Benzyl Penicillinate Potassium Salt with sodium ions to form the disodium salt. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5R,6R-Benzylpenicilloate Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5R,6R-Benzylpenicilloate Disodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The antibacterial activity of 5R,6R-Benzylpenicilloate Disodium Salt is primarily due to its ability to inhibit the synthesis of bacterial cell walls. The compound targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparison with Similar Compounds

  • Benzyl Penicillinate Potassium Salt
  • Penicillin G
  • Ampicillin

Comparison: 5R,6R-Benzylpenicilloate Disodium Salt is unique due to its specific disodium salt form, which enhances its solubility and stability compared to other similar compounds. Additionally, its antibacterial spectrum and mechanism of action are comparable to those of Penicillin G and Ampicillin, but it offers distinct advantages in terms of formulation and application .

Properties

CAS No.

63448-72-6

Molecular Formula

C16H18N2Na2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

disodium;(2R,4R)-2-[(S)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C16H20N2O5S.2Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t11-,12-,13-;;/m1../s1

InChI Key

BXBRUCXVRNXAHL-MDWLSFMKSA-L

Isomeric SMILES

CC1([C@H](N[C@H](S1)[C@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+]

Synonyms

[2R-[2α(R*),4β]]-4-carboxy-5,5-dimethyl-α-[(phenylacetyl)amino]-2-thiazolidineacetic Acid Disodium Salt;  (αR,2R,4S)-4-Carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-2-Thiazolidineacetic Acid Sodium Salt

Origin of Product

United States

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